3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid
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Overview
Description
3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid is an organic compound with the molecular formula C8H8O4 It is a derivative of furan, a heterocyclic organic compound, and features a hydroxymethyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxymethylfurfural with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another approach includes the use of 5-hydroxymethylfurfural and acrolein under acidic conditions to form the compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of 5-hydroxymethylfurfural using metal catalysts such as palladium or platinum. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-[5-(Carboxy)furan-2-YL]prop-2-enoic acid.
Reduction: 3-[5-(Hydroxymethyl)furan-2-YL]propan-2-ol.
Substitution: 3-[5-(Substituted)furan-2-YL]prop-2-enoic acid derivatives.
Scientific Research Applications
3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Comparison with Similar Compounds
3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid can be compared with other similar compounds, such as:
5-Hydroxymethylfurfural: A precursor in the synthesis of this compound, known for its use in the production of bio-based chemicals.
Furfuryl alcohol: Another furan derivative used in the synthesis of resins and polymers.
2-Furoic acid: A compound with similar structural features, used as a preservative and in the synthesis of pharmaceuticals.
Properties
Molecular Formula |
C8H8O4 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-4,9H,5H2,(H,10,11) |
InChI Key |
FAWJSEHMOMAQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=CC(=O)O)CO |
Origin of Product |
United States |
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